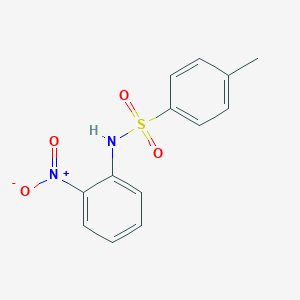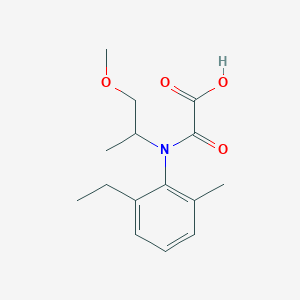
甲草胺-乙酸
描述
Metolachlor oxanilic acid is a degradation product of the herbicide metolachlor, which is widely used in agriculture to control broadleaf weeds and grasses. Metolachlor oxanilic acid is formed through the oxidative degradation of metolachlor and is often found in soil and water as a result of agricultural runoff. It is important to study metolachlor oxanilic acid due to its persistence in the environment and potential impacts on human health and ecosystems .
科学研究应用
Metolachlor oxanilic acid has several scientific research applications, including:
Environmental Chemistry: Studying the degradation pathways and environmental fate of metolachlor oxanilic acid helps in understanding its persistence and impact on ecosystems.
Analytical Chemistry: Developing methods for the detection and quantification of metolachlor oxanilic acid in environmental samples is crucial for monitoring pollution levels.
Toxicology: Investigating the toxicological effects of metolachlor oxanilic acid on various organisms helps in assessing its potential risks to human health and the environment.
Agricultural Science: Understanding the degradation of metolachlor and its by-products aids in developing safer and more effective herbicides.
作用机制
Target of Action
Metolachlor OA, a derivative of the herbicide Metolachlor, primarily targets the synthesis of protein and chlorophyll in plants . It is a member of the chloroacetamide family of herbicides and is highly effective against grasses . The compound’s action on these targets leads to detrimental effects on the growth and behavior of several organisms .
Mode of Action
Metolachlor OA interacts with its targets by inhibiting the synthesis of protein and chlorophyll, which are essential for plant growth . This interaction results in the stunting of plant growth, thereby making Metolachlor OA an effective herbicide .
Biochemical Pathways
The biochemical pathways affected by Metolachlor OA involve the inhibition of elongases and the geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway . The compound’s action results in alterations in the cell cycle progression . The degradation of Metolachlor OA in the environment is predominantly due to microbial action .
Pharmacokinetics
It is known that metolachlor oa is a persistent compound and its metabolites have been frequently detected in soils and surface and groundwaters . Microbial degradation is predominantly responsible for the removal of Metolachlor OA from soil and water .
Result of Action
The molecular and cellular effects of Metolachlor OA’s action involve alterations in the cell cycle progression . The levels of the retinoblastoma protein, including two of its hyperphosphorylated forms, are decreased in Metolachlor OA exposed cells possibly leading to cell cycle arrest .
Action Environment
Environmental factors such as the presence of organic waste (OW) can influence the action, efficacy, and stability of Metolachlor OA . OW amendments can affect the sorption, degradation, and leaching of Metolachlor OA . It affected the degradation pathways with an increase of met-oa relative to met-esa formed after ow amendment .
生化分析
Biochemical Properties
Metolachlor OA plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, disrupting the normal functioning of the plant’s cell membranes, which leads to cell death .
Cellular Effects
Metolachlor OA has profound effects on various types of cells and cellular processes. It influences cell function by blocking the uptake of essential nutrients such as nitrogen and phosphorus . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of Metolachlor OA is through the inhibition of the growth of weeds and other unwanted plants. It exerts its effects at the molecular level by disrupting the normal functioning of the plant’s cell membranes, leading to cell death .
Dosage Effects in Animal Models
The effects of Metolachlor OA vary with different dosages in animal models. Studies have shown that Metolachlor OA can affect early life stages of marbled crayfish (Procambarus virginalis)
准备方法
Synthetic Routes and Reaction Conditions
Metolachlor oxanilic acid is typically produced through the oxidative degradation of metolachlor. The process involves the hydroxylation of the metolachlor molecule, followed by further oxidation to form the oxanilic acid derivative. This can be achieved using various oxidizing agents under controlled conditions. For example, the use of hydrogen peroxide or ozone in the presence of a catalyst can facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the production of metolachlor oxanilic acid involves large-scale oxidation processes. These processes are designed to maximize yield and efficiency while minimizing environmental impact. The use of advanced oxidation techniques, such as photocatalysis or electrochemical oxidation, is common in industrial applications. These methods ensure the complete conversion of metolachlor to its oxanilic acid derivative, reducing the presence of intermediate degradation products .
化学反应分析
Types of Reactions
Metolachlor oxanilic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more polar degradation products.
Reduction: Under certain conditions, metolachlor oxanilic acid can be reduced back to its parent compound or other less oxidized forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone, and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from the reactions of metolachlor oxanilic acid include various hydroxylated and substituted derivatives. These products are often more polar and water-soluble, making them more likely to be found in aquatic environments .
相似化合物的比较
Metolachlor oxanilic acid is similar to other degradation products of chloroacetanilide herbicides, such as alachlor oxanilic acid and acetochlor oxanilic acid. it is unique in its specific degradation pathway and environmental persistence. Compared to its parent compound, metolachlor, metolachlor oxanilic acid is more polar and water-soluble, making it more likely to be found in aquatic environments. This increased mobility can lead to greater environmental dispersion and potential impacts on water quality .
Similar Compounds
- Alachlor oxanilic acid
- Acetochlor oxanilic acid
- Dimethenamid oxanilic acid
- Flufenacet oxanilic acid
- Propachlor oxanilic acid .
属性
IUPAC Name |
2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-5-12-8-6-7-10(2)13(12)16(11(3)9-20-4)14(17)15(18)19/h6-8,11H,5,9H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOOSYCKMKZOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037568 | |
| Record name | Metolachlor OA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152019-73-3 | |
| Record name | Metolachlor oxanilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152019-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metolachlor OA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152019733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metolachlor OA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-ethyl-6-methyl-phenyl)-N-(2-methoxy-1-methyl-ethyl)-oxalamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOLACHLOR OA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V09UDI0MFU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests that the herbicide metolachlor is preferentially retained in vegetative filter strips compared to its metabolites metolachlor OA and metolachlor ESA. [] This preferential retention could be due to the differences in sorption properties between metolachlor and its metabolites, leading to higher concentrations of the metabolites in surface runoff.
A: Studies have consistently shown that metolachlor OA is more frequently detected and often found at higher concentrations than its parent compound, metolachlor, in both groundwater and streams. [, ] For instance, in a study conducted in southern Georgia, metolachlor OA was detected in 33% of groundwater samples, while metolachlor was only found in 7% of the samples. [] Similarly, in stream samples from the same study, metolachlor OA was present in 61% of samples, whereas metolachlor was not detected at all. []
A: The detection of metolachlor OA, along with other herbicide degradation products, in both treated and untreated water samples from water treatment plants raises concerns about potential public health impacts. [] Although the concentrations of these compounds are generally lower in treated water, their presence highlights the need for comprehensive monitoring and effective treatment strategies to ensure the safety of drinking water.
A: Research indicates that metolachlor OA and metolachlor ESA can persist in agricultural soils for several years after metolachlor application. [] This persistence allows them to leach into groundwater and runoff into surface water, posing a potential threat to aquatic ecosystems and drinking water sources.
A: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly employed technique for the detection and quantification of metolachlor OA in water samples. [, ] This method offers high sensitivity and selectivity, enabling the analysis of trace levels of metolachlor OA in complex environmental matrices.
A: Studies have investigated the chronic toxicity of metolachlor OA on marbled crayfish, revealing its potential to impair growth, ontogenetic development, and induce oxidative stress in early life stages. [] These findings highlight the potential ecological risks associated with the presence of metolachlor OA in aquatic environments.
A: While water quality standards exist for some herbicides, including metolachlor, specific standards for their metabolites, such as metolachlor OA, are often lacking. [] This absence of regulatory limits makes it challenging to assess the potential health risks associated with the presence of these metabolites in drinking water.
A: Ongoing research focuses on understanding the degradation pathways and leaching behavior of metolachlor and its metabolites in different soil types. [] This research is crucial for developing effective mitigation strategies, such as optimized application practices and the development of alternative herbicides with less persistent degradation products.
A: Monitoring both parent herbicides and their metabolites provides a more comprehensive understanding of the fate and transport of these chemicals in the environment. [] This approach helps in accurately assessing the overall contamination levels and potential risks associated with herbicide use, as metabolites can exhibit different toxicological profiles and persistence compared to their parent compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



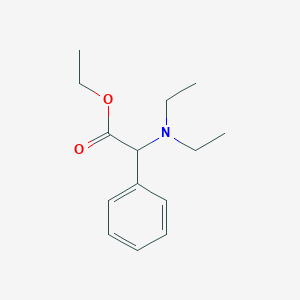
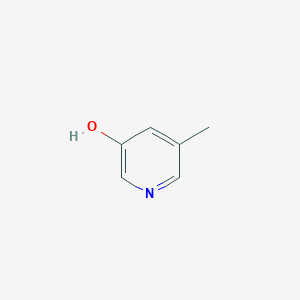




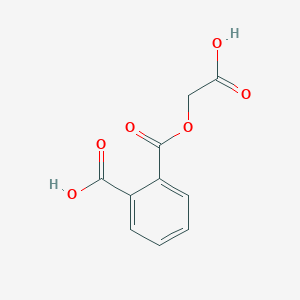

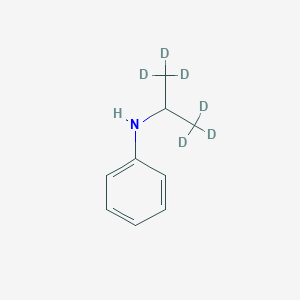
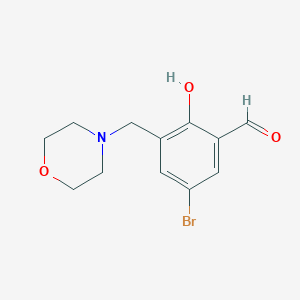

![(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B124026.png)
